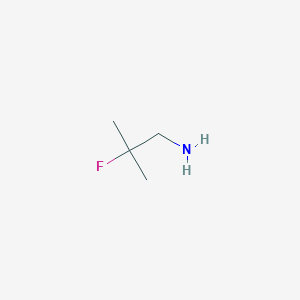![molecular formula C13H11BN2O4S B3194998 (1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid CAS No. 877060-46-3](/img/structure/B3194998.png)
(1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific details on the exact synthetic route, boronic acids are often prepared through borylation reactions. Researchers have explored various methods, including Suzuki–Miyaura coupling and C–C-coupling/protodeboronation strategies . Further studies are needed to optimize the synthesis of this specific compound.
Chemical Reactions Analysis
properties
CAS RN |
877060-46-3 |
|---|---|
Molecular Formula |
C13H11BN2O4S |
Molecular Weight |
302.1 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[3,2-c]pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C13H11BN2O4S/c17-14(18)13-8-10-9-15-7-6-12(10)16(13)21(19,20)11-4-2-1-3-5-11/h1-9,17-18H |
InChI Key |
AEPCINJIBTWCOL-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CN=C2)(O)O |
Canonical SMILES |
B(C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



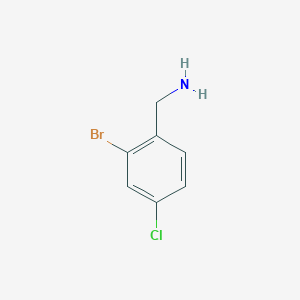

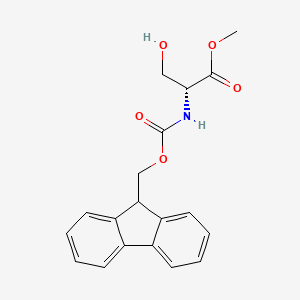
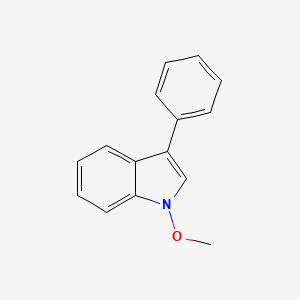
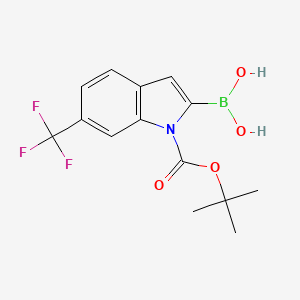
![N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B3194961.png)
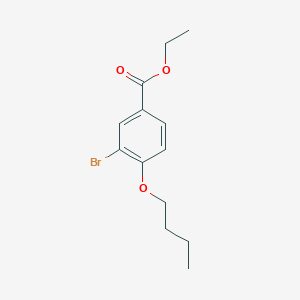
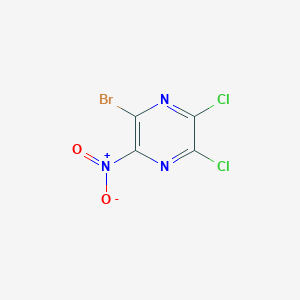
![3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194980.png)
![tert-Butyl [(3-methoxyphenyl)methylidene]carbamate](/img/structure/B3194995.png)


